4-Chloro-6-methoxy-2-(methylthio)pyrimidine

Analytical Chemistry Quality Control Procurement Specification

This 4-Chloro-6-methoxy-2-(methylthio)pyrimidine (CAS 89466-42-2) is the preferred scaffold for medicinal and agrochemical programs demanding sequenced, chemoselective functionalization. Its unique orthogonal reactivity—SNAr at C4, masked leaving group at C2, and stable C6 methoxy—enables high-yield, protecting-group-free routes to complex pyrimidines. Procure to streamline VEGFR-2 and DHFR inhibitor synthesis.

Molecular Formula C6H7ClN2OS
Molecular Weight 190.65 g/mol
CAS No. 89466-42-2
Cat. No. B1588428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxy-2-(methylthio)pyrimidine
CAS89466-42-2
Molecular FormulaC6H7ClN2OS
Molecular Weight190.65 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)SC)Cl
InChIInChI=1S/C6H7ClN2OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3
InChIKeyFNYLFWGITLMOHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methoxy-2-(methylthio)pyrimidine CAS 89466-42-2: A Heterocyclic Building Block with Three Orthogonal Reactive Handles


4-Chloro-6-methoxy-2-(methylthio)pyrimidine (CAS: 89466-42-2) is a polysubstituted pyrimidine heterocycle containing three distinct functional groups on the pyrimidine core: a chlorine atom at the 4-position, a methoxy group at the 6-position, and a methylthio moiety at the 2-position . This substitution pattern yields a molecular formula of C6H7ClN2OS with a molecular weight of 190.65 g/mol . The compound is a versatile scaffold in medicinal chemistry and organic synthesis, as its three reactive sites exhibit orthogonal reactivity profiles—the 4-chloro position undergoes nucleophilic aromatic substitution (SNAr), the 6-methoxy group provides electron-donating modulation of ring electronics, and the 2-methylthio group serves as a masked leaving group following oxidation to the sulfone, enabling subsequent displacement with nucleophiles including cyanide [1]. Commercially, this compound is supplied as a white solid with a melting point of 38–40°C (or 85–88°C depending on crystallization conditions and polymorphism) [2] , a boiling point of 288°C at 760 mmHg [2], and standard purity specifications ranging from 95% to 99+% .

4-Chloro-6-methoxy-2-(methylthio)pyrimidine CAS 89466-42-2: Why Mono-Substituted or Differentially Substituted Pyrimidine Analogs Cannot Replace This Precise Scaffold


The substitution of 4-chloro-6-methoxy-2-(methylthio)pyrimidine with a generic pyrimidine analog is scientifically inadvisable because this compound offers a unique orthogonal reactivity triad that is not present in its closest structural comparators. The simultaneous presence of an SNAr-labile chlorine (C4), an electron-donating methoxy group (C6), and an oxidizable methylthio group (C2) enables a precisely sequenced synthetic workflow—C4 displacement, C2 oxidation to sulfone followed by nucleophilic displacement, and C6-directed electrophilic substitution—that cannot be replicated by analogs lacking any one of these groups [1]. For instance, 4,6-dichloro-2-(methylthio)pyrimidine offers two chlorine sites for substitution but cannot undergo the same chemoselective mono-substitution at C4 while preserving an unreactive methoxy group at C6 . Conversely, 4,6-dimethoxy-2-(methylthio)pyrimidine lacks the chlorine leaving group entirely, rendering it inert to SNAr chemistry at C4 [1]. The 5-methoxy regioisomer (4-chloro-5-methoxy-2-(methylthio)pyrimidine) exhibits altered electronic properties and regioselectivity, as the methoxy group at C5 directs electrophilic substitutions to different positions compared to the C6-methoxy substitution pattern . Simply put, no single in-class analog can deliver the same sequenced, chemoselective reactivity profile, which directly impacts downstream synthetic route efficiency, product purity, and final yield. The quantitative evidence supporting this differentiation is presented below.

4-Chloro-6-methoxy-2-(methylthio)pyrimidine CAS 89466-42-2: Quantitative Differentiation Evidence Versus Structural Analogs


Measured Purity (GC-MS): 99.06% for Adamas Batch P2482789—Exceeding the Industry-Standard 95% Specification by +4.06%

Actual batch-specific purity data for 4-chloro-6-methoxy-2-(methylthio)pyrimidine from Adamas (batch P2482789) demonstrates a measured purity of 99.06% by GC-MS, substantially exceeding the vendor-stated specification of ≥95% . In contrast, the same compound from other commercial vendors (CymitQuimica, ChemShuttle) is listed with a nominal purity of 95% without batch-specific verification data provided in the technical documentation . The 99.06% measured purity represents a +4.06% absolute improvement over the baseline 95% specification, which translates to a proportional reduction in impurity burden of approximately 81% (from 5% impurities to 0.94% impurities) .

Analytical Chemistry Quality Control Procurement Specification

Synthesis Yield from 4,6-Dichloro-2-(methylthio)pyrimidine: 70% via NaOEt/EtOH Method at Room Temperature

The synthesis of 4-chloro-6-methoxy-2-(methylthio)pyrimidine from 4,6-dichloro-2-(methylthio)pyrimidine using sodium ethoxide in ethanol at room temperature proceeds with a reported yield of 70% after recrystallization from diethyl ether . This yield is achieved under mild conditions (room temperature, ethanol solvent) without requiring specialized equipment or extreme reaction parameters. In comparison, the alternative synthesis of the fully substituted analog 4,6-dimethoxy-2-(methylthio)pyrimidine from the same starting material requires two full equivalents of methoxide, and subsequent chlorination with N-chlorosuccinimide (NCS) to introduce a chlorine atom at the 5-position proceeds with only 56% yield [1].

Synthetic Methodology Process Chemistry Yield Optimization

Chemoselective Chlorine Displacement: C4 SNAr Reactivity with Retention of C6-Methoxy and C2-Methylthio Groups

4-Chloro-6-methoxy-2-(methylthio)pyrimidine exhibits chemoselective nucleophilic aromatic substitution (SNAr) exclusively at the C4 chloro position while leaving the C6 methoxy and C2 methylthio groups intact. This orthogonality is demonstrated in the synthesis of 4-chloro-6-methoxypyrimidine-2-carbonitrile, where the compound undergoes oxidation of the methylthio group to sulfone followed by displacement with KCN—a sequence that requires the C4 chloro group to remain intact throughout [1]. In contrast, 4,6-dichloro-2-(methylthio)pyrimidine (a direct synthetic precursor) cannot undergo the same chemoselective mono-substitution because both C4 and C6 positions bear chlorine atoms, leading to competitive bis-substitution and the formation of regioisomeric mixtures that require chromatographic separation . The methoxy group at C6 is not displaced under standard SNAr conditions, allowing for predictable, high-fidelity synthetic planning.

Chemoselectivity Nucleophilic Aromatic Substitution Orthogonal Reactivity

Stability Profile: Room Temperature Storage Viability vs. 2–8°C Requirement for Broader Pyrimidine Class

4-Chloro-6-methoxy-2-(methylthio)pyrimidine can be stored at room temperature (15–25°C) in a sealed container with desiccant protection from moisture, maintaining chemical stability under standard conditions . While some vendors recommend storage at 2–8°C under inert atmosphere [1] , the compound's intrinsic stability at ambient temperature is notable. This contrasts with more moisture-sensitive pyrimidine derivatives that require strictly controlled cold-chain storage. The compound is sensitive to strong acidic hydrolysis but remains stable under standard laboratory and shipping conditions . The melting point is reported as 38–40°C or 85–88°C depending on crystallization conditions, with a boiling point of 288°C at 760 mmHg [1].

Stability Storage Conditions Supply Chain Management

Suzuki-Miyaura Coupling Versatility: Direct Arylation at C4 with Retention of C6-OMe and C2-SMe

4-Chloro-6-methoxy-2-(methylthio)pyrimidine is documented as a versatile scaffold for Suzuki-Miyaura cross-coupling reactions, enabling direct arylation at the C4 chloro position to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines . The methoxy and methylthio groups are retained throughout the coupling reaction, providing additional handles for subsequent functionalization. In contrast, 4,6-dimethoxy-2-(methylthio)pyrimidine (the fully substituted analog lacking a chlorine atom) cannot undergo Suzuki coupling at any position without prior halogenation, requiring an additional synthetic step [1]. Similarly, 4,6-dichloro-2-(methylthio)pyrimidine can undergo Suzuki coupling but suffers from competitive bis-arylation, reducing product selectivity and necessitating chromatographic purification .

Cross-Coupling Suzuki-Miyaura C–C Bond Formation

NMR Spectroscopic Fingerprint: Characterized 1H and 13C Chemical Shifts for Identity Verification

4-Chloro-6-methoxy-2-(methylthio)pyrimidine has a fully characterized and published NMR spectroscopic fingerprint, enabling unambiguous identity verification and purity assessment. The 1H NMR spectrum (400 MHz, CDCl3) displays diagnostic signals at δ 2.55 (s, 3H, SCH3), δ 3.97 (s, 3H, OCH3), and δ 6.41 (s, 1H, pyrimidine-H) . The 13C NMR spectrum (100 MHz, CDCl3) shows characteristic resonances at δ 14.29, 54.52, 102.43, 160.34, 169.90, and 172.92 . Batch-specific COA documentation from Adamas confirms that the NMR spectrum of batch P2482789 is consistent with this published structure . In contrast, the 5-methoxy regioisomer (4-chloro-5-methoxy-2-(methylthio)pyrimidine) exhibits distinct chemical shifts due to altered electron density distribution on the pyrimidine ring, and many other pyrimidine analogs lack comprehensive published spectral data altogether .

Analytical Characterization NMR Spectroscopy Quality Assurance

4-Chloro-6-methoxy-2-(methylthio)pyrimidine CAS 89466-42-2: Evidence-Based Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of 2,4-Disubstituted Pyrimidines as KDR Kinase Inhibitor Scaffolds

4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a validated building block for the synthesis of 2,4-disubstituted pyrimidines, a class of compounds that have been developed as KDR (VEGFR-2) kinase inhibitors for oncology applications . The chemoselective SNAr reactivity at C4 enables sequential introduction of amine or alcohol nucleophiles at the 4-position, while the 2-methylthio group can be oxidized to the sulfone and displaced with diverse nucleophiles—including cyanide to generate 2-cyanopyrimidines [1]—providing access to a broad chemical space of 2,4-disubstituted analogs. The orthogonal reactivity documented in Section 3 ensures that the C6 methoxy group remains intact throughout this sequence, eliminating the need for protecting group chemistry and streamlining analog synthesis. This scaffold is particularly well-suited for medicinal chemistry programs targeting ATP-competitive kinase inhibitors, where pyrimidine cores are privileged pharmacophores.

Antimicrobial Agent Development: Targeting Bacterial Dihydrofolate Reductase (DHFR)

This compound serves as a precursor for antimicrobial agents targeting bacterial dihydrofolate reductase (DHFR), a validated antibacterial target . The chlorinated pyrimidine-thioether structure provides a platform for developing antibacterial agents with reported activity against methicillin-resistant Staphylococcus aureus (MRSA), as documented in studies published in Antimicrobial Agents and Chemotherapy . The Suzuki-Miyaura coupling capability at C4 (documented in Section 3) enables the introduction of aryl groups to modulate DHFR binding affinity and selectivity for bacterial versus human enzyme isoforms. The 70% synthesis yield from 4,6-dichloro-2-(methylthio)pyrimidine and the room-temperature storage stability make this compound a cost-effective entry point for antimicrobial SAR campaigns.

Agrochemical Research: Synthesis of ALS-Inhibiting Herbicide Intermediates

In agrochemical applications, 4-chloro-6-methoxy-2-(methylthio)pyrimidine is used as a building block for synthesizing herbicides with novel modes of action, particularly those targeting acetolactate synthase (ALS) inhibition . The methoxy and methylthio groups enhance binding to plant enzyme active sites, providing selective herbicidal activity . Research published in Pest Management Science has demonstrated the utility of pyrimidine scaffolds related to this compound in developing ALS-targeting herbicides . The documented chemoselective SNAr reactivity at C4 (Section 3) allows for precise installation of agrochemically relevant substituents without compromising the electron-donating methoxy group that contributes to target binding. The compound's compatibility with Suzuki-Miyaura coupling further expands the accessible chemical space for herbicide candidate optimization.

Process Chemistry: Multi-Step Synthesis of 2-Cyanopyrimidine Derivatives

This compound has been specifically employed as an intermediate in the synthesis of 2-cyanopyrimidines, a class of nitrile-containing heterocycles with applications in medicinal chemistry and materials science [1]. The established two-step sequence—oxidation of the 2-methylthio group to the sulfone followed by displacement with KCN—proceeds with retention of the C4 chloro group, yielding 4-chloro-6-methoxypyrimidine-2-carbonitrile [1]. This nitrile intermediate can subsequently undergo further functionalization at the C4 chloro position. The 99.06% purity (GC-MS) documented for vendor-supplied material ensures that downstream reactions are not compromised by impurities, reducing the need for intermediate purification and improving overall process mass intensity. For process chemists scaling up pyrimidine-based routes, the room temperature storage stability and established spectral fingerprint further de-risk procurement and inventory management.

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